3-Tolperison

driving simulation cognitive safety skeletal muscle relaxant

3-Tolperisone (tolperisone hydrochloride) is a piperidine-derivative centrally acting muscle relaxant (CMR) that inhibits voltage-gated sodium and calcium channels to depress spinal reflex activity. First synthesized in 1956 and in clinical use since the 1960s under names including Mydocalm, Tolson, and Viveo, tolperisone is indicated for pathologically elevated skeletal muscle tone (spasticity) and painful muscle spasms of neurological, rheumatological, and orthopedic origin.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
Cat. No. B13407631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tolperison
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2
InChIInChI=1S/C16H23NO/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17/h6-8,11,14H,3-5,9-10,12H2,1-2H3
InChIKeyRHSOOLLJDIWQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tolperisone (Tolperisone) Procurement Baseline: Centrally Acting Muscle Relaxant with Differentiated Sodium Channel Selectivity


3-Tolperisone (tolperisone hydrochloride) is a piperidine-derivative centrally acting muscle relaxant (CMR) that inhibits voltage-gated sodium and calcium channels to depress spinal reflex activity [1]. First synthesized in 1956 and in clinical use since the 1960s under names including Mydocalm, Tolson, and Viveo, tolperisone is indicated for pathologically elevated skeletal muscle tone (spasticity) and painful muscle spasms of neurological, rheumatological, and orthopedic origin [1]. Unlike many CMRs, tolperisone's mechanism involves preferential blockade of open/inactivated sodium channel states with a demonstrated ability to inhibit monosynaptic spinal reflexes (IC50 = 52 ± 8 μM) and voltage-gated sodium currents (IC50 = 193–198 μM in DRG neurons) without the cardiac sodium channel recovery prolongation seen with lidocaine on Nav1.5, Nav1.3, and Nav1.7 isoforms [2][3].

Why In-Class Substitution of 3-Tolperisone Fails: Mechanistic, Pharmacokinetic, and Safety Profile Divergence


Centrally acting muscle relaxants are pharmacologically heterogeneous despite their shared therapeutic category. Chemoreactome analysis reveals that tolperisone, tizanidine, and baclofen exhibit fundamentally different molecular mechanisms: tolperisone acts primarily through cholinergic pathways and sodium/calcium channel blockade with minimal GABAergic or adrenergic involvement, whereas tizanidine is an α2-adrenergic agonist and baclofen is a GABAB receptor agonist [1]. Additionally, tolperisone exists as a racemate with enantiomer-specific pharmacology—(+)-tolperisone exerts central muscle relaxant effects while (−)-tolperisone shows bronchodilatory peripheral activity—and mutual chiral inversion occurs in vivo [2][3]. Between structurally analogous tolperisone-type drugs (eperisone, silperisone, lanperisone), marked differences in sodium/calcium channel potency, state-dependent binding kinetics, safety ratios, and bioavailability prevent interchangeable use without compromising efficacy or safety outcomes. The following quantitative evidence substantiates these non-interchangeable properties.

3-Tolperisone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Driving Safety and Cognitive Integrity: Tolperisone vs Cyclobenzaprine Head-to-Head Crossover Study

In a three-way, randomized, blinded, three-period crossover study (n=35 healthy volunteers), tolperisone 150 mg TID demonstrated no significant difference from placebo on the primary endpoint of standard deviation of lateral position (SDLP) on all three study days (all P > 0.7), while cyclobenzaprine 10 mg TID produced significant impairment vs placebo (Day 1 P < 0.001, Day 2 P < 0.001, Day 3 P = 0.0081) [1]. For lane exceedance counts on Day 1, tolperisone (2.4 ± 1.35) was comparable to placebo (2.4 ± 1.29) while cyclobenzaprine (3.6 ± 1.43) was significantly worse (P < 0.0001 vs placebo) [1]. Notably, 58.6% of subjects on cyclobenzaprine exceeded the crash-risk SDLP threshold (≥4.4 cm increase) on Day 1 vs no significant increase with tolperisone [1]. In the Phase 2 STAR study (n=415), somnolence occurred in 1.2% of tolperisone-treated subjects vs 2.6% with placebo, confirming the non-sedating profile at therapeutic doses up to 600 mg/day [2].

driving simulation cognitive safety skeletal muscle relaxant SDLP somnolence

Clinical Efficacy vs Thiocolchicoside in Acute Low Back Pain: Randomized Comparative Trial

In a multicentric, randomized, comparative clinical trial (n=250 eligible patients with acute low back pain and spinal muscle spasticity), tolperisone 150 mg TID was compared to thiocolchicoside 8 mg BID over 7 days [1]. Improvement in articular excursion on Lasegue's maneuver was significantly greater with tolperisone on Day 3 (P = 0.017) and Day 7 (P = 0.0001) [1]. The reduction in finger-to-floor distance (FFD) was significantly greater with tolperisone on Day 7 (P = 0.0001) [1]. Most critically, improvement in pain score at rest and on movement was significantly greater with tolperisone (P = 0.0001) [1]. No significant difference was observed for modified Schober's test score on Day 3 (P = 0.664) or Day 7 (P = 0.192), indicating specificity of tolperisone's advantage to certain spasm-related endpoints [1].

low back pain muscle spasm Lasegue's maneuver thiocolchicoside pain VAS

Sodium Channel Isoform Selectivity: Tolperisone vs Lidocaine Recovery Kinetics Differentiate Cardiac Safety Potential

A comparative electrophysiological study expressed seven voltage-gated sodium channel isoforms (Nav1.2–1.8) in Xenopus oocytes and measured tolperisone vs lidocaine effects via two-electrode voltage clamp [1]. While both drugs produced tonic and state-dependent block, a critical differentiation emerged in recovery from inactivation: lidocaine caused pronounced prolongation of the fast recovery time constant for Nav1.3, Nav1.5 (cardiac isoform), and Nav1.7, indicating strong binding to the local anesthetic receptor site of these isoforms [1]. Tolperisone did not produce this recovery prolongation on these same isoforms [1]. In complementary in vivo experiments, tolperisone and silperisone (10 mg/kg IV) showed a more pronounced action on synaptic responses than on motoneuron excitability, whereas lidocaine produced the opposite pattern—stronger block of afferent nerve conduction [2]. Tolperisone inhibited monosynaptic spinal reflexes with an IC50 of 52 ± 8 μM and sodium currents in DRG neurons with an IC50 of 193–198 μM [2][3].

voltage-gated sodium channel Nav1.5 recovery kinetics state-dependent blockade cardiac safety

Calcium Channel Blockade Potency: Tolperisone vs Eperisone in Identified Neuron Preparation

In a voltage-clamp study of calcium currents (ICa) in an identified neuron of Achatina fulica, eperisone, tolperisone, and isoperisone were compared at a holding voltage of −50 mV [1]. Eperisone (IC50 = 0.348 mM) and isoperisone (IC50 = 0.226 mM) were significantly more potent calcium channel blockers than tolperisone (IC50 = 1.089 mM) [1]. The mean dissociation constants for inactivated calcium channels were 0.070 mM (eperisone), 0.162 mM (tolperisone), and 0.014 mM (isoperisone), indicating tolperisone's intermediate affinity for inactivated state channels relative to its structural analogs [1]. All three drugs shifted steady-state inactivation curves in the hyperpolarizing direction and showed selectivity for inactivated > resting > open channel states [1].

calcium current IC50 eperisone snail neuron voltage clamp

Safety Ratio Differentiation: Tolperisone vs Silperisone and In-Class Compounds in Standardized Preclinical Battery

A standardized pharmacological test battery compared 11 CMR compounds in mice using GYKI 20039-induced tremor (efficacy) and rota-rod/weight-lifting tests (side effect liability: ataxia, sedation, motor impairment) [1]. Calculated safety ratios (ID50 for side effect / ID50 for muscle relaxant effect) varied widely across the class [1]. Silperisone demonstrated the most advantageous profile with safety ratios ranging 1.7–3.3 across different assay pairs [1]. Tolperisone, eperisone, diazepam, baclofen, tizanidine, mephenesin, and carisoprodol all had lower safety ratios, with one or more ratios below 1.5—and often far below 1—indicating narrower separation between therapeutic and side-effect doses [1]. Within the tolperisone-type subclass, this positions tolperisone and eperisone as having comparable but narrower safety margins than silperisone, while still differentiated from GABAergic (baclofen, diazepam) agents by mechanism [1].

safety ratio therapeutic index side effect liability rota-rod GYKI 20039 tremor

Pharmacokinetic Half-Life and Oral Bioavailability: Tolperisone vs Eperisone Cross-Study Comparison

Pharmacokinetic studies reveal distinct profiles between tolperisone and eperisone. Tolperisone after intravenous administration shows an elimination half-life of 1.55 ± 0.7 h, apparent volume of distribution of 5.1 ± 1.0 L/kg, and total body clearance of 140.8 ± 33.8 L/h [1]. Oral bioavailability is 22.3 ± 6.3% (Mydeton) and 16.7 ± 8.9% (Mydocalm) [1]. In contrast, eperisone after oral administration has a reported elimination half-life of approximately 3.81 h (range 1.87–3.81 h across studies) with high inter-individual pharmacokinetic variability [2][3]. Tolperisone's shorter half-life necessitates TID dosing (150 mg TID) to maintain therapeutic levels, while eperisone's longer half-life may allow less frequent dosing. Tolperisone also exhibits considerable interindividual variation (t1/2 range 1.00 ± 0.28 h in some populations), suggesting the need for individualized dosing [4].

elimination half-life oral bioavailability clearance pharmacokinetics dosing frequency

Optimal Scientific and Industrial Application Scenarios for 3-Tolperisone Based on Differentiated Evidence


Non-Sedating Muscle Relaxant for Driving and Occupational Safety Studies

For clinical trials or occupational health research requiring a muscle relaxant that preserves driving ability and cognitive function, 3-Tolperisone is quantitatively supported: the direct head-to-head crossover study (Caron et al. 2020) demonstrated that tolperisone 150 mg TID produced no significant difference from placebo on standard deviation of lateral position (SDLP) lane-keeping (all P > 0.7), while cyclobenzaprine 10 mg TID significantly impaired performance (P < 0.001) with 58.6% of subjects exceeding crash-risk thresholds [1]. The STAR Phase 2 study confirmed somnolence rates with tolperisone (1.2%) were numerically lower than placebo (2.6%), establishing tolperisone as the evidence-based choice when preserved daytime function is a selection criterion [2]. A dedicated US composition-of-matter patent extends to 2032 for the highly purified form, providing supply chain continuity for long-term clinical programs [3].

Sodium Channel Pharmacology Research Requiring Isoform Selectivity Without Cardiac Nav1.5 Interference

For electrophysiology and ion channel research requiring sodium channel blockade with minimized cardiac isoform impact, 3-Tolperisone is differentiated from lidocaine by its lack of fast recovery time constant prolongation on Nav1.5 (cardiac), Nav1.3, and Nav1.7 isoforms, as demonstrated in the Xenopus oocyte expression system (Hofer et al. 2006) [4]. Tolperisone also shows preferential synaptic over axonal action in spinal reflex models (Kocsis et al. 2005), providing a pharmacological tool with functional selectivity not available with lidocaine-class agents [5]. Researchers should note that tolperisone's calcium channel IC50 (1.089 mM) is substantially weaker than eperisone (0.348 mM), making tolperisone the preferred tool when a sodium-channel-predominant CMR is required [6].

Acute Low Back Pain Clinical Trials Requiring Superior Efficacy Evidence vs Thiocolchicoside

For clinical development programs targeting acute low back pain with muscle spasm, 3-Tolperisone has direct head-to-head superiority evidence against thiocolchicoside: the Rao et al. (2012) multicentric randomized trial demonstrated significantly greater improvement with tolperisone for articular excursion (Lasegue's maneuver) on Day 7 (P = 0.0001), finger-to-floor distance reduction on Day 7 (P = 0.0001), and pain scores at rest and on movement (P = 0.0001) [7]. This dataset provides the only published direct comparative efficacy evidence for tolperisone over thiocolchicoside, making it the substantiated choice for studies where proven superiority over this comparator is a design requirement.

Formulation Development Leveraging Short Half-Life for Controlled-Release Delivery Systems

For pharmaceutical formulation research, 3-Tolperisone's pharmacokinetic profile—elimination half-life of 1.55 ± 0.7 h (IV), oral bioavailability of 16.7–22.3%, and Tmax of 0.90 ± 0.31 h [8]—presents a clear rationale for controlled-release (CR) formulation development to extend dosing intervals and reduce peak-trough fluctuations. This contrasts with eperisone (t1/2 ≈ 3.81 h), where the longer intrinsic half-life reduces the benefit of CR technology [9]. Tolperisone's interindividual pharmacokinetic variability also supports the development of formulations enabling dose individualization, as evidenced by the patent-protected purified form providing consistent quality attributes for reproducible formulation research [3].

Quote Request

Request a Quote for 3-Tolperison

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.